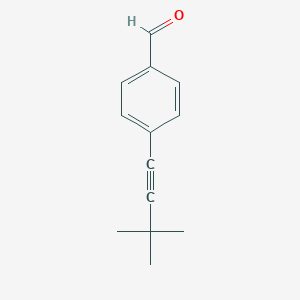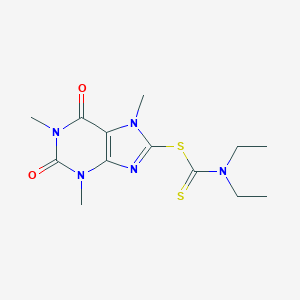![molecular formula C14H12N2O2S B071526 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester CAS No. 173605-72-6](/img/structure/B71526.png)
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester, also known as PITCE, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PITCE belongs to the class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism Of Action
The mechanism of action of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester induces apoptosis by activating the caspase cascade and suppressing the expression of anti-apoptotic proteins such as Bcl-2 (Zhang et al., 2013). Inflammatory responses are regulated by the NF-κB signaling pathway, and 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to inhibit NF-κB activation, leading to the suppression of pro-inflammatory cytokine production (Kim et al., 2015). The anti-viral activity of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is thought to be due to its ability to inhibit viral replication and viral entry into host cells (Lee et al., 2019).
Biochemical And Physiological Effects
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to have several biochemical and physiological effects. In cancer cells, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester inhibits cell proliferation, induces apoptosis, and causes cell cycle arrest (Zhang et al., 2013). Inflammatory responses are regulated by the production of pro-inflammatory cytokines such as TNF-α and IL-6, and 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has been shown to suppress the production of these cytokines (Kim et al., 2015). 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester also has anti-viral activity against the influenza A virus, which is a significant public health concern (Lee et al., 2019).
Advantages And Limitations For Lab Experiments
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester is also relatively inexpensive, making it a cost-effective option for researchers. However, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has some limitations, including its cytotoxicity at high concentrations and its limited bioavailability. These limitations may restrict its use in certain experiments and applications.
Future Directions
For the research and development of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester include investigating its anti-cancer activity in other types of cancer cells, exploring its potential as an anti-inflammatory agent, and optimizing its synthesis method and bioavailability for therapeutic applications.
Synthesis Methods
The synthesis of 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester involves a multi-step process that starts with the condensation of 2-aminobenzothiazole and 2-bromoacetophenone to form 2-(2-bromoacetophenyl)benzothiazole. This intermediate is then reacted with ethyl cyanoacetate in the presence of potassium carbonate to form 3-phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester (3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester) (Zhang et al., 2013). The purity of the compound can be enhanced through column chromatography and recrystallization.
Scientific Research Applications
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has shown promising results in various scientific research applications. In one study, 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester was found to inhibit the growth of human colon cancer cells by inducing apoptosis and cell cycle arrest (Zhang et al., 2013). Another study demonstrated that 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has potent anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6 (Kim et al., 2015). 3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester has also been shown to possess anti-viral activity against the influenza A virus (Lee et al., 2019).
properties
CAS RN |
173605-72-6 |
|---|---|
Product Name |
3-Phenylimidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester |
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
ethyl 3-phenylimidazo[2,1-b][1,3]thiazole-6-carboxylate |
InChI |
InChI=1S/C14H12N2O2S/c1-2-18-13(17)11-8-16-12(9-19-14(16)15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
YYJQJSIYNCWXMI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN2C(=CSC2=N1)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CSC2=N1)C3=CC=CC=C3 |
synonyms |
3-PHENYLIMIDAZO[2,1-B]THIAZOLE-6-CARBOXYLIC ACID ETHYL ESTER |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



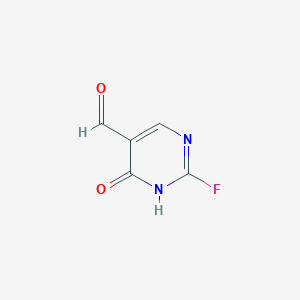
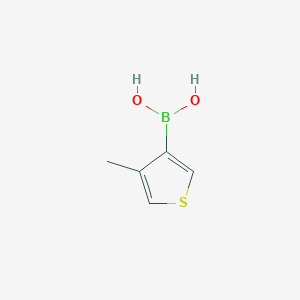
![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)
![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)
![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)
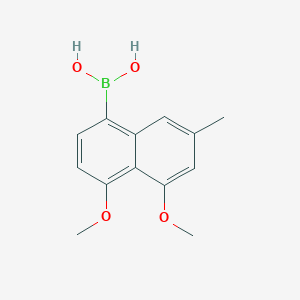
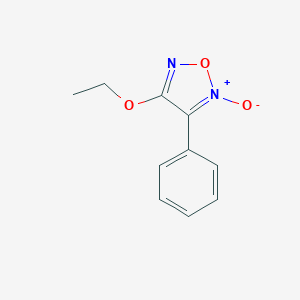
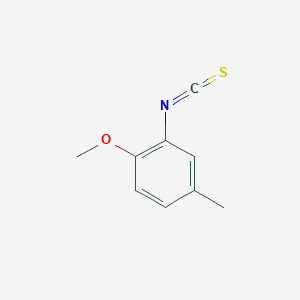
![Diethyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2,5-dicarboxylate](/img/structure/B71475.png)
